The synthesis of 6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine typically involves several key steps:
The molecular structure of 6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine features:
6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine can participate in various chemical reactions:
The mechanism of action for compounds like 6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine often involves interaction with specific biological targets:
The physical and chemical properties of 6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine include:
The applications of 6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine span various fields:
1,2,4-Triazines represent a privileged scaffold in medicinal chemistry due to their versatile hydrogen-bonding capacity, aromatic electron-deficient character, and synthetic tunability. The core structure consists of a six-membered ring containing three nitrogen atoms, enabling diverse interactions with biological targets. 6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine (CAS: 339103-89-8; PubChem CID: 6404676; MF: C₁₅H₁₈N₄O) exemplifies a rationally designed derivative incorporating strategic substitutions: a para-methylphenyl group at C3 enhances lipophilicity and π-stacking potential, a methyl group at C6 provides steric modulation, and a morpholino moiety at C5 introduces hydrogen-bonding and solubility properties [1] [4] [7]. This compound’s structural features align with key trends in targeting complex receptors like GPCRs and orphan nuclear receptors.
G protein-coupled receptors (GPCRs) constitute ~34% of FDA-approved drug targets. 1,2,4-Triazines serve as critical frameworks for developing GPCR modulators due to their capacity to engage orthosteric and allosteric sites via:
Recent structural biology advances (cryo-EM, XFELs) have elucidated triazine-GPCR interactions, enabling rational optimization of kinetics and signaling bias [3]. Table 1 summarizes key structural advantages of 1,2,4-triazines in GPCR drug discovery.
Table 1: Structural Features of 1,2,4-Triazines Enabling GPCR Modulation
Feature | GPCR-Targeting Advantage | Example Interaction |
---|---|---|
Electron-Deficient Ring | Competes with native ligands at orthosteric sites | H-bonding with TM3/TM5 backbone residues |
Synthetic Tunability | Enables rapid SAR exploration for selectivity (e.g., GPR84 vs. related receptors) | 5,6-Diaryl groups for hydrophobic pocket occupancy |
Morpholino Substitution | Engages ECL2/ECL3 via H-bonding; modulates membrane permeability | Interaction with Ser169 (ECL2) in GPR84 models |
Biplanar Geometry | Facilitates bitopic binding spanning orthosteric/allosteric cavities | Simultaneous contact with Arg172 (ECL2) and Tyr69².⁵³ |
The morpholino group (tetrahydro-1,4-oxazine) confers distinct pharmacological advantages in 1,2,4-triazine scaffolds:
In 6-methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine, computational docking predicts the morpholino oxygen forms a critical H-bond with Ser169 in GPR84’s ECL2, while the methylphenyl group occupies a hydrophobic subpocket near Trp360⁷.⁴³. This dual interaction suppresses constitutive receptor activation [5]. Table 2 details molecular interactions enabled by morpholino substitution.
Table 2: Molecular Interactions of Morpholino-Substituted Triazines
Target Region | Interaction Type | Biological Consequence |
---|---|---|
Extracellular Loops (ECLs) | H-bond with Ser/Thr residues | Stabilizes inactive receptor conformation; enhances selectivity |
Hydrophilic Pockets | Water-mediated H-bond network | Bridges ligand and receptor side chains |
Transmembrane Helices | Van der Waals contacts | Blocks conformational changes required for G-protein coupling |
Orphan GPCRs like GPR84 represent untapped therapeutic targets for inflammatory diseases. 6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine exemplifies a competitive antagonist scaffold validated via:
Ongoing optimizations focus on C3-aryl substituents and morpholino replacements to improve blood-brain barrier penetration for neuroinflammatory applications [5]. Table 3 compares key properties with advanced GPR84 antagonists.
Table 3: Comparative Analysis of GPR84 Antagonists Featuring Triazine Cores
Compound | Structure | GPR84 IC₅₀ | Key Features |
---|---|---|---|
6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine | C15H18N4O | 0.4 µM | Competitive; oral bioavailability >60% (rat) |
GLPG1205 | Pyrimido-isoquinolinone | 0.03 µM | Allosteric; failed Phase II for ulcerative colitis |
PBI-4050 | Phenylacetic acid derivative | >10 µM | Multi-target; advanced to Phase III for fibrosis |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1